7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine
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Overview
Description
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening can streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating downstream signaling pathways . This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine: Similar structure but lacks the chlorine atom at the 7-position.
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine: Similar structure but different positioning of the nitrogen atoms in the pyrazole ring.
Uniqueness
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C14H12ClN3O |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
7-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(15)6-7-16-13(14)8-17-18/h2-8H,9H2,1H3 |
InChI Key |
FXHPAOGCQXKKSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CN=C3C=N2)Cl |
Origin of Product |
United States |
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